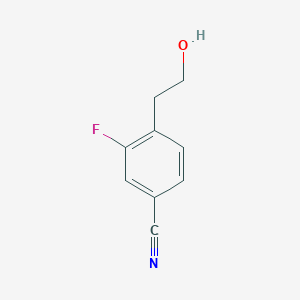

Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-

Description

Benzonitrile (B105546) derivatives represent a cornerstone in the field of advanced chemical research, serving as versatile building blocks for a myriad of complex organic molecules. The intrinsic properties of the benzonitrile unit—a benzene (B151609) ring substituted with a nitrile group (-C≡N)—provide a unique combination of reactivity, electronic characteristics, and structural rigidity. This foundation allows for extensive functionalization, leading to a vast chemical space with applications spanning medicinal chemistry, materials science, and agrochemicals. The strategic incorporation of various substituents onto the benzonitrile scaffold allows chemists to meticulously tune the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic behavior. This introduction provides a focused exploration of "Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-," a specific derivative that exemplifies the synergy between different functional groups on a core aromatic structure.

Structure

2D Structure

3D Structure

Properties

CAS No. |

193290-21-0 |

|---|---|

Molecular Formula |

C9H8FNO |

Molecular Weight |

165.16 g/mol |

IUPAC Name |

3-fluoro-4-(2-hydroxyethyl)benzonitrile |

InChI |

InChI=1S/C9H8FNO/c10-9-5-7(6-11)1-2-8(9)3-4-12/h1-2,5,12H,3-4H2 |

InChI Key |

ZRXMRVDQJPUNIN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)CCO |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving Benzonitrile, 3 Fluoro 4 2 Hydroxyethyl Moieties

Mechanistic Studies of Nitrile Group Transformations

The nitrile group is a versatile functional group capable of undergoing a variety of transformations, including the Pinner reaction, hydrolysis, and reduction.

Pinner Reaction Pathways and Nitrilium Cation Intermediates

The Pinner reaction is an acid-catalyzed process that converts nitriles into imidate hydrochlorides. nih.gov The mechanism commences with the protonation of the nitrile's nitrogen atom by a strong acid, typically anhydrous hydrogen chloride, to form a highly electrophilic nitrilium cation. nih.govnumberanalytics.com This intermediate is then susceptible to nucleophilic attack by an alcohol. numberanalytics.com In the case of Benzonitrile (B105546), 3-fluoro-4-(2-hydroxyethyl)-, the intramolecular hydroxyl group can act as the nucleophile, though the reaction can also proceed with an external alcohol. The subsequent proton transfer yields the imidate salt, also known as a Pinner salt. nrochemistry.com

Nitrilium ions are key intermediates not only in the Pinner reaction but also in other significant organic transformations such as the Beckmann rearrangement and the Ritter reaction. wikipedia.org The formation of the nitrilium cation is a critical step that activates the otherwise moderately reactive nitrile group. nih.gov

Hydrolysis Mechanisms to Carboxylic Esters and Imidates

The hydrolysis of nitriles can lead to either carboxylic acids or amides, depending on the reaction conditions. The Pinner salt intermediate can be hydrolyzed to form a carboxylic ester. nrochemistry.com Under acidic conditions, the imidate hydrochloride formed from the Pinner reaction can undergo hydrolysis to yield a carboxylic ester and an ammonium (B1175870) salt. nrochemistry.comstudymind.co.uk The mechanism involves the attack of water on the protonated imidate.

Alternatively, direct hydrolysis of the nitrile can occur. In acid-catalyzed hydrolysis, the reaction is initiated by the protonation of the nitrile nitrogen, making the carbon atom more electrophilic for water to attack. youtube.com This leads to the formation of an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide yields the carboxylic acid. The hydrolysis of imidates can also be controlled to produce carboxylic esters at a low pH. rroij.com

Reduction Pathways of Nitrile to Amine functionalities

The reduction of nitriles is a primary method for the synthesis of primary amines. libretexts.org A common and powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). studymind.co.ukchemistrysteps.com The mechanism involves the nucleophilic addition of a hydride ion from LiAlH₄ to the electrophilic carbon of the nitrile group. libretexts.org This initial addition results in the formation of an intermediate imine salt. chemistrysteps.com A second hydride transfer then occurs, leading to a dianion which, upon aqueous workup, is protonated to furnish the primary amine. libretexts.org

Catalytic hydrogenation is another significant method for nitrile reduction, often favored in industrial settings. studymind.co.uk This process typically employs catalysts such as Raney nickel, platinum, or palladium. wikipedia.org The reaction involves the addition of hydrogen across the carbon-nitrogen triple bond. wikipedia.org However, this method can sometimes lead to the formation of secondary and tertiary amines as byproducts through the reaction of the intermediate imine with the product amine. wikipedia.org The choice of catalyst and reaction conditions, including temperature, pressure, and solvent, is crucial for achieving high selectivity for the primary amine. wikipedia.org

Reaction Dynamics of the Fluorinated Aromatic Ring

The presence of a fluorine atom on the aromatic ring of Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)- significantly influences its reactivity, particularly in nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution Mechanisms of the Fluoro Group

Aromatic rings that are electron-deficient can undergo nucleophilic aromatic substitution (SNA r). libretexts.orgmasterorganicchemistry.com The presence of electron-withdrawing groups on the ring enhances its electrophilicity, making it susceptible to attack by nucleophiles. numberanalytics.comwikipedia.org The general mechanism for SNAr is an addition-elimination process. libretexts.org It begins with the nucleophilic attack on the carbon atom bearing the leaving group, in this case, fluorine. libretexts.org This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted in this step. libretexts.org In the subsequent, typically fast, elimination step, the leaving group (fluoride ion) departs, and the aromaticity of the ring is restored. libretexts.org

For the SNAr reaction to proceed, the negative charge in the Meisenheimer complex must be stabilized by electron-withdrawing groups, particularly those positioned ortho or para to the site of substitution. libretexts.orgwikipedia.org In Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-, the nitrile group (-CN) is a strong electron-withdrawing group.

Influence of Substituents on Aromatic Reactivity and Selectivity

The reactivity and selectivity of nucleophilic aromatic substitution are heavily influenced by the nature and position of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitrile group in Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-, activate the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. numberanalytics.combyjus.com The more electron-withdrawing groups present, the faster the reaction rate. masterorganicchemistry.com

The position of these activating groups is critical. They exert their stabilizing effect most effectively when located at the ortho and para positions relative to the leaving group, as this allows for direct delocalization of the negative charge onto the substituent through resonance. libretexts.org In the case of Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-, the nitrile group is para to the fluorine atom, which strongly activates this position for nucleophilic attack. The hydroxyethyl (B10761427) group, being an electron-donating group, has a deactivating effect on nucleophilic aromatic substitution. However, the powerful activating effect of the para-nitrile group dominates the reactivity.

The nature of the leaving group also plays a role, with the order of reactivity for halogens in SNAr reactions often being F > Cl > Br > I. libretexts.org This is counterintuitive based on bond strength but is explained by the rate-determining step being the initial nucleophilic attack. The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic, thus accelerating the attack. libretexts.org

Transformations Involving the Hydroxyethyl Side Chain

The hydroxyethyl group is a primary aliphatic alcohol, and its transformations are central to the functionalization of "Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-". The primary reactions of this side chain are oxidation to the corresponding aldehyde or carboxylic acid and derivatization of the hydroxyl group.

The oxidation of the primary alcohol of the hydroxyethyl side chain in "Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-" can proceed through various mechanisms, depending on the choice of oxidizing agent and reaction conditions. Common oxidants for benzylic alcohols include reagents based on chromium, manganese, and dimethyl sulfoxide (B87167) (DMSO), as well as milder, more selective methods. rsc.orgrsc.org

One plausible mechanism involves the use of a chromium(VI) reagent, such as pyridinium (B92312) chlorochromate (PCC). The reaction is initiated by the formation of a chromate (B82759) ester from the alcohol and PCC. This is followed by a rate-determining step involving the abstraction of the benzylic proton by a base (such as pyridine, present in the PCC reagent), leading to the elimination of a reduced chromium species and the formation of the aldehyde, 3-fluoro-4-formylbenzonitrile.

A greener approach to the oxidation of benzylic alcohols utilizes air or molecular oxygen as the oxidant, often in the presence of a photocatalyst like thioxanthenone. rsc.orgrsc.org The proposed mechanism for this photochemical oxidation begins with the excitation of the photocatalyst by light. The excited photocatalyst can then participate in a hydrogen atom transfer (HAT) from the alcohol, generating a ketyl radical. This radical can then react with molecular oxygen to form a peroxide radical, which ultimately decomposes to the aldehyde and a hydroperoxyl radical. rsc.org

Metal-catalyzed aerobic oxidations offer another pathway. For instance, palladium nanoparticles supported on a material like aluminum oxy-hydroxide can catalyze the oxidation. The proposed mechanism suggests the coordination of the alcohol's oxygen to the palladium metal center, followed by the coupling of the hydroxyl proton and the benzylic hydrogen to the catalyst surface, leading to the formation of the aldehyde. nih.gov The palladium(0) is oxidized to palladium(II) during this process and is then regenerated by molecular oxygen. nih.gov

The table below summarizes various research findings on the oxidation of benzylic alcohols, which are analogous to the hydroxyethyl group in the target compound.

| Oxidant/Catalyst System | Substrate Type | Product | Key Mechanistic Insight |

| Bis(methanesulfonyl) peroxide | Primary benzylic C-H | Benzylic alcohol | Selective mono-oxidation via a proton-coupled electron transfer (PCET) mechanism. acs.org |

| Thioxanthenone/Air (Photochemical) | Primary benzylic alcohols | Aldehydes | Proceeds via a hydrogen atom transfer (HAT) mechanism, not a single electron transfer (SET) pathway. rsc.org |

| Pd/AlO(OH) nanoparticles | Benzylic alcohols | Benzaldehydes | Involves coordination of the alcohol to the palladium surface followed by hydrogen abstraction. nih.gov |

| Nitric Acid/Dichloromethane (B109758) | Benzylic alcohols | Aldehydes and ketones | Believed to proceed via a radical mechanism with NO2 as the active oxidizing species. researchgate.net |

The hydroxyl group of the hydroxyethyl side chain can be derivatized through various reactions, most commonly etherification and esterification. These reactions proceed through well-established nucleophilic substitution mechanisms.

Etherification: The formation of an ether from the primary alcohol of "Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-" typically follows an S(_N)2 mechanism. In the Williamson ether synthesis, the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form a more nucleophilic alkoxide. This alkoxide then attacks an alkyl halide in a concerted step, displacing the halide and forming the ether linkage. The choice of a primary alkyl halide is crucial to avoid competing elimination reactions.

Esterification: Esterification can be achieved through several methods, with the Fischer esterification being a common example. In this acid-catalyzed reaction, the hydroxyl group acts as a nucleophile, attacking the protonated carbonyl carbon of a carboxylic acid. This is followed by proton transfer and the elimination of water to form the ester. The reaction is reversible, and the equilibrium can be shifted towards the product by removing water.

Alternatively, the alcohol can be reacted with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride. In these cases, the reaction proceeds via nucleophilic acyl substitution. The hydroxyl group attacks the electrophilic carbonyl carbon of the acyl halide or anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (chloride or a carboxylate anion) to yield the ester.

Analysis of Competing Reactions and Selectivity

In any synthetic transformation involving "Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-", the potential for competing reactions exists due to the presence of multiple reactive sites. Understanding and controlling these side reactions is key to achieving the desired product with high selectivity.

A significant potential side reaction, particularly under strongly acidic conditions, is the Ritter reaction. organic-chemistry.orgwikipedia.org The Ritter reaction involves the addition of a nitrile to a carbocation, which is then hydrolyzed to form an N-alkyl amide. organic-chemistry.orgwikipedia.org Benzylic alcohols are known to be suitable substrates for this reaction as they can form relatively stable benzylic carbocations under acidic conditions. organic-chemistry.orgwikipedia.orgnrochemistry.com

In the context of "Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-", if the reaction is conducted in the presence of a strong acid and another nitrile solvent (e.g., acetonitrile), an intermolecular Ritter reaction can occur. The mechanism would involve the protonation of the hydroxyl group, followed by the loss of water to form a primary benzylic carbocation. This carbocation would then be attacked by the nitrogen atom of the solvent nitrile (e.g., acetonitrile) to form a nitrilium ion. Subsequent hydrolysis of the nitrilium ion would yield an N-substituted amide.

It is also conceivable that under certain conditions, an intramolecular Ritter-type reaction could occur, although this is less common for primary alcohols.

The table below outlines key features of the Ritter reaction based on available literature.

| Catalyst/Conditions | Substrate | Product | Mechanistic Feature |

| Strong Acid (e.g., H(_2)SO(_4)) | Alcohol + Nitrile | N-Alkyl Amide | Formation of a carbocation from the alcohol, which is then trapped by the nitrile. organic-chemistry.orgwikipedia.org |

| Fe(ClO(_4))(_3)·H(_2)O | Ester/Alcohol + Nitrile | Amide | Iron catalyst facilitates the reaction under solvent-free conditions. organic-chemistry.org |

| Fe(NO(_3))(_3)·9H(_2)O | Secondary Alcohols + Acetonitrile (B52724) | Amide | The iron salt polarizes the alcohol to generate a benzylic carbocation. nih.gov |

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For "Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-", a key challenge is to perform reactions on the hydroxyethyl side chain without affecting the nitrile group or the aromatic ring.

To favor oxidation of the alcohol over a Ritter reaction, strongly acidic conditions should be avoided. Using milder, neutral, or slightly basic oxidation conditions, such as PCC in dichloromethane or photochemical oxidation, would suppress the formation of the carbocation necessary for the Ritter reaction. rsc.orgrsc.orgresearchgate.net The use of protecting groups can also be a valuable strategy. For instance, the hydroxyl group could be protected as a silyl (B83357) ether before performing a reaction on another part of the molecule.

To achieve high regioselectivity in the functionalization of the aromatic ring, one might consider directed ortho-metalation strategies, where a functional group directs the deprotonation and subsequent electrophilic quench to a specific adjacent position. However, the application of such methods would need to be carefully considered in the context of the other functional groups present.

Computational Chemistry and Theoretical Modeling of Benzonitrile, 3 Fluoro 4 2 Hydroxyethyl

Quantum Chemical Calculations of Molecular Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic properties of molecules. A common and reliable method involves the B3LYP functional with a comprehensive basis set like 6-311++G(d,p), which has been shown to provide accurate results for similar substituted benzonitriles. nbu.edu.sanih.govnih.gov

The first step in computational analysis is to find the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process minimizes the energy of the molecular structure to locate its equilibrium geometry. For a molecule like Benzonitrile (B105546), 3-fluoro-4-(2-hydroxyethyl)-, which has a flexible ethyl alcohol side chain, conformational analysis is crucial. nih.gov This involves rotating the rotatable bonds (specifically the C-C and C-O bonds of the hydroxyethyl (B10761427) group) to identify different conformers and determine their relative energies. A potential energy surface scan can identify the global minimum energy conformer, which is the most stable and populated arrangement under standard conditions. nbu.edu.sanih.gov

The optimized structure provides key geometric parameters such as bond lengths, bond angles, and dihedral angles. Based on studies of similar aromatic compounds, the expected bond lengths and angles can be predicted. nbu.edu.sanih.gov

Table 1: Predicted Optimized Geometric Parameters for Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)- (Illustrative) Calculated using DFT/B3LYP method.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-F | ~1.35 Å |

| C≡N | ~1.15 Å | |

| Aromatic C-C | ~1.39 - 1.41 Å | |

| C-CH₂ | ~1.51 Å | |

| CH₂-CH₂ | ~1.53 Å | |

| C-O | ~1.43 Å | |

| O-H | ~0.96 Å | |

| Bond Angles | C-C-F | ~119° |

| C-C-C≡N | ~121° | |

| C-C-CH₂ | ~120° | |

| C-C-O | ~109° | |

| C-O-H | ~108° |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. nih.gov

The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.gov For Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atom of the hydroxyl group, while the LUMO would likely be distributed over the benzonitrile moiety, particularly the cyano group, due to its electron-withdrawing nature.

Table 2: Predicted Frontier Molecular Orbital Energies for Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)- (Illustrative) Calculated in the gas phase using DFT/B3LYP/6-311++G(d,p).

| Parameter | Energy (eV) |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.6 eV |

Understanding the charge distribution within a molecule is key to predicting its interactive behavior. Mulliken atomic charge analysis assigns a partial charge to each atom, offering a quantitative view of electron distribution.

A more visual and intuitive method is the Molecular Electrostatic Potential (MEP) map. researchgate.netuni-muenchen.de The MEP surface illustrates the electrostatic potential on the electron density surface of the molecule, using a color scale to denote different charge regions. researchgate.net

Red: Indicates regions of most negative potential, rich in electrons, and prone to electrophilic attack. For this molecule, this area would be concentrated around the nitrogen atom of the cyano group and the oxygen of the hydroxyl group. nih.govresearchgate.net

Blue: Represents regions of most positive potential, which are electron-poor and susceptible to nucleophilic attack. These areas are typically found around the hydrogen atoms, especially the acidic hydrogen of the hydroxyl group. nih.gov

Green/Yellow: Denotes areas of neutral or near-neutral potential. researchgate.net

The MEP map provides a clear picture of the molecule's size, shape, and sites of electrostatic interaction, guiding the understanding of its intermolecular interactions.

Vibrational and Electronic Spectroscopic Parameter Prediction

Computational methods are highly effective in simulating and interpreting various types of spectra, providing a direct link between theoretical models and experimental observations.

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. nih.gov DFT calculations can predict the vibrational frequencies and their corresponding intensities in both IR and Raman spectra. sigmaaldrich.cn While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be corrected using a scaling factor to achieve excellent agreement with experimental data. nbu.edu.sa

By analyzing the computed spectra, each vibrational mode can be assigned to specific atomic motions, such as stretching, bending, or rocking of functional groups. For Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-, key characteristic vibrations would include:

O-H stretch: A strong, broad band in the FT-IR spectrum, typically around 3300-3500 cm⁻¹.

Aromatic C-H stretch: Multiple weak to medium bands above 3000 cm⁻¹.

C≡N stretch: A sharp, intense band in the region of 2220-2240 cm⁻¹, a hallmark of the nitrile group.

C-O stretch: A strong band in the 1050-1150 cm⁻¹ region.

C-F stretch: An intense band typically found between 1000-1250 cm⁻¹.

Table 3: Predicted Major Vibrational Frequencies for Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)- (Illustrative) Based on scaled DFT calculations.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected FT-IR Intensity | Expected FT-Raman Intensity |

| O-H stretch | ~3450 | Strong, Broad | Weak |

| Aromatic C-H stretch | ~3080 | Medium | Strong |

| C≡N stretch | ~2230 | Strong | Medium |

| Aromatic C=C stretch | ~1600, ~1500 | Medium-Strong | Strong |

| C-O stretch | ~1100 | Strong | Weak |

| C-F stretch | ~1200 | Strong | Medium |

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). It calculates the energies of electronic transitions from the ground state to various excited states. For aromatic compounds like this benzonitrile derivative, the main absorptions in the UV-Vis spectrum correspond to π → π* transitions within the benzene ring.

Furthermore, the influence of the solvent on the UV-Vis spectrum, known as the solvatochromic effect, can be modeled using computational methods like the Polarizable Continuum Model (PCM). researchgate.net The calculations can predict whether a bathochromic (red shift) or hypsochromic (blue shift) shift will occur as solvent polarity changes. For benzonitrile derivatives, increasing solvent polarity often leads to a red shift in the absorption maxima, particularly for transitions involving charge transfer character. researchgate.net

Analysis of Molecular Interactions and Reactivity Descriptors

The analysis of molecular interactions and reactivity descriptors is crucial for understanding the chemical behavior of "Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-". Techniques such as Natural Bond Orbital (NBO) analysis, Non-Linear Optical (NLO) properties calculations, and intermolecular interaction studies offer a comprehensive picture of the molecule's electronic landscape.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

For instance, in related benzonitrile derivatives, significant stabilization energies are observed for the interactions between the lone pairs of the nitrogen and fluorine atoms and the antibonding orbitals of the benzene ring. These interactions contribute to the stability of the molecule. The presence of the electron-withdrawing cyano group and the fluorine atom, along with the electron-donating hydroxyethyl group, creates a complex electronic environment within "Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-" that can be elucidated through NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π(C-C) | 20.5 |

| LP(3) F | σ(C-C) | 5.8 |

| π(C-C) | π*(C-N) | 15.2 |

Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations

Non-Linear Optical (NLO) materials are of great interest for their potential applications in optoelectronics. The NLO properties of a molecule are determined by its response to an applied electric field, which is described by the polarizability (α) and the first-order hyperpolarizability (β). Quantum chemical calculations can predict these properties. For example, studies on 3-fluoro-4-methylbenzonitrile (B68015) have shown that the presence of donor and acceptor groups can enhance the NLO response. orientjchem.org

The first-order hyperpolarizability is a key indicator of a molecule's NLO activity. Calculations on similar molecules suggest that "Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-" may also exhibit significant NLO properties due to the intramolecular charge transfer between the hydroxyethyl group and the cyano group, facilitated by the π-conjugated system of the benzene ring.

| Property | Value (esu) |

|---|---|

| α | 1.5 x 10-23 |

| β | 3.2 x 10-30 |

Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions in the crystalline state. This analysis maps the electron distribution of a molecule within a crystal, providing insights into close contacts between neighboring molecules. nih.govmdpi.com Studies on related compounds reveal the importance of various intermolecular interactions, such as hydrogen bonding and van der Waals forces, in determining the crystal packing. nih.gov

For "Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-", the hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group and the fluorine atom can act as hydrogen bond acceptors. Hirshfeld surface analysis can quantify the contribution of different types of contacts, such as H···H, C···H, and O···H, to the total surface area, highlighting the dominant forces in the crystal structure. nih.gov

| Interaction | Contribution (%) |

|---|---|

| H···H | 45.2 |

| C···H/H···C | 25.8 |

| O···H/H···O | 12.5 |

| N···H/H···N | 8.7 |

Advanced Computational Methodologies

Advanced computational methodologies, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in providing a detailed understanding of the electronic structure and properties of molecules like "Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-".

Density Functional Theory (DFT) Level Applications with Various Basis Sets

Density Functional Theory (DFT) has become a standard tool for computational chemistry due to its balance of accuracy and computational cost. DFT calculations, often employing hybrid functionals like B3LYP, are used to optimize the molecular geometry, calculate vibrational frequencies, and determine various electronic properties. orientjchem.orgresearchgate.net The choice of the basis set, such as the Pople-style 6-311++G(d,p) or the Dunning-style correlation-consistent basis sets, is crucial for obtaining reliable results. researchgate.netarxiv.org

For substituted benzonitriles, DFT calculations have been successfully used to predict spectroscopic data that are in good agreement with experimental findings. researchgate.net The application of DFT to "Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-" would allow for a detailed analysis of its structural parameters, electronic properties, and vibrational modes.

| Vibrational Mode | Experimental Frequency | Calculated Frequency |

|---|---|---|

| C≡N stretch | 2230 | 2235 |

| C-F stretch | 1250 | 1255 |

| O-H stretch | 3400 | 3410 |

Time-Dependent Density Functional Theory (TD-DFT) Studies

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules. nih.govnih.gov This method is particularly useful for predicting electronic absorption spectra and understanding the nature of electronic transitions. nih.gov TD-DFT calculations can provide information on excitation energies, oscillator strengths, and the orbitals involved in the transitions.

In the context of "Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-", TD-DFT could be used to investigate its UV-Vis absorption spectrum and to characterize the nature of its low-lying excited states. This is particularly relevant for understanding its photophysical properties and potential applications in areas such as fluorescent probes or photoactive materials. Studies on similar aromatic donor-acceptor systems have demonstrated the utility of TD-DFT in elucidating intramolecular charge-transfer (ICT) processes. nih.govnih.gov

| Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S1 | 4.25 | 0.15 | HOMO -> LUMO |

| S2 | 4.80 | 0.08 | HOMO-1 -> LUMO |

| S3 | 5.10 | 0.22 | HOMO -> LUMO+1 |

Derivatization Strategies and Synthetic Transformations of Benzonitrile, 3 Fluoro 4 2 Hydroxyethyl

Functional Group Interconversions of the Nitrile Moiety

The electron-withdrawing nature of the nitrile group (-C≡N) on the aromatic ring makes it a key site for nucleophilic attack, particularly under acidic conditions. This reactivity is the basis for its conversion into several other important functional groups.

A classic and effective method for converting nitriles to esters is the Pinner reaction. wikipedia.org This acid-catalyzed reaction involves treating the nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl). wikipedia.orgorganic-chemistry.org The reaction proceeds via the formation of an intermediate imino ester salt, known as a Pinner salt. wikipedia.org

The mechanism begins with the protonation of the nitrile nitrogen, which activates the carbon atom for nucleophilic attack by an alcohol. The resulting Pinner salt is relatively stable but can be hydrolyzed with water to yield an ester. If an excess of alcohol is used instead of water, the Pinner salt can be converted directly into an orthoester. wikipedia.org Low temperatures are often employed to prevent the thermodynamically unstable Pinner salt from decomposing into an amide and an alkyl chloride. wikipedia.org

Recent advancements have demonstrated that Lewis acids, such as trimethylsilyl (B98337) triflate (TMSOTf), can also effectively promote the Pinner reaction. nih.govresearchgate.net A key advantage of the Lewis acid-promoted method is its high chemoselectivity. Studies on substrates containing both aliphatic and phenolic hydroxyl groups, such as 4-(2-hydroxyethyl)phenol, have shown that the reaction selectively acylates the aliphatic alcohol, leaving the phenolic group untouched. nih.gov This selectivity is highly relevant for Benzonitrile (B105546), 3-fluoro-4-(2-hydroxyethyl)-, as it allows for the conversion of the nitrile to an ester without undesired reactions at the hydroxyethyl (B10761427) side chain.

Table 1: Nitrile to Ester/Orthoester Conversion via Pinner Reaction

| Transformation | Reagents & Conditions | Intermediate | Product |

|---|---|---|---|

| Esterification | 1. R'OH, Anhydrous HCl 2. H₂O | Imino ester hydrochloride (Pinner Salt) | Ester |

| Orthoester Formation | R'OH (excess), Anhydrous HCl | Imino ester hydrochloride (Pinner Salt) | Orthoester |

The same Pinner salt intermediate that leads to esters and orthoesters is also a precursor for the synthesis of amidines. wikipedia.org Amidines are compounds containing the R-C(=NH)NH₂ functional group. They are synthesized by treating the Pinner salt with ammonia (B1221849) or a primary or secondary amine. wikipedia.orgresearchgate.net

The reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the imino ester intermediate, followed by the elimination of an alcohol molecule to form the amidine. The resulting amidine is basic and can be protonated by an acid to form a stable, crystalline amidinium salt. This transformation is a robust method for introducing a basic, nitrogen-rich functional group, which is often desirable in the synthesis of pharmacologically active molecules.

Table 2: Synthesis of Amidines from Nitriles

| Reagent | Intermediate | Product |

|---|---|---|

| Ammonia (NH₃) | Imino ester | Unsubstituted Amidine |

| Primary Amine (R'NH₂) | Imino ester | N-Substituted Amidine |

Chemical Modifications of the Hydroxyethyl Side Chain

The primary alcohol of the 4-(2-hydroxyethyl) group is a versatile handle for a variety of chemical transformations, allowing for chain extension, functional group modification, and the introduction of new pharmacophores.

The hydroxyl group of Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)- readily undergoes etherification and esterification reactions under standard synthetic conditions. Ether derivatives can be prepared, for example, through a Williamson ether synthesis, where the alcohol is first deprotonated with a base to form an alkoxide, which then displaces a halide from an alkyl halide. An analogous reaction involves the nucleophilic aromatic substitution of a highly activated fluoride (B91410), such as in 3,4-difluorobenzonitrile (B1296988), by an alcohol like hydroquinone (B1673460) to form a diaryl ether. nih.gov

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as an acyl chloride or acid anhydride, often in the presence of an acid or base catalyst. The hydroxyl group's amenability to these reactions is well-established for similar structures. These reactions allow for the straightforward introduction of a wide range of functional groups, altering the compound's lipophilicity and steric profile. For instance, a derivative named 4-(2-Ethoxypropylamino)-3-fluorobenzonitrile has been reported, which features an ether linkage created from a related transformation. nih.gov

The primary alcohol of the hydroxyethyl side chain can be oxidized to afford either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The analogous oxidation of the secondary alcohol in 4-(1-hydroxyethyl)benzonitrile (B1607297) to the corresponding ketone, 4-acetylbenzonitrile, is a key transformation, highlighting the feasibility of this reaction.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), will typically yield the corresponding aldehyde, [2-(4-cyano-2-fluorophenyl)]acetaldehyde. The use of stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or a two-step Swern oxidation followed by a Pinnick oxidation, will result in the formation of the carboxylic acid, (4-cyano-2-fluorophenyl)acetic acid. These carbonyl and carboxyl derivatives serve as critical intermediates for further synthetic elaborations, including reductive amination, Wittig reactions, or amide bond formation.

Table 3: Oxidation Products of the Hydroxyethyl Side Chain

| Desired Product | Typical Oxidizing Agent(s) |

|---|---|

| Aldehyde | Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), Swern Oxidation |

The introduction of nitrogen-containing functional groups onto the hydroxyethyl side chain can be accomplished through several synthetic routes. One common strategy involves a two-step process: the alcohol is first converted into a better leaving group, such as a tosylate or mesylate, or directly to an alkyl halide using reagents like PBr₃ or SOCl₂. This activated intermediate can then undergo nucleophilic substitution with ammonia, an amine, or an azide (B81097) to introduce the nitrogen functionality.

Alternatively, the aldehyde derived from the oxidation of the alcohol (as described in 6.2.2) is an excellent substrate for reductive amination. In this reaction, the aldehyde condenses with an amine to form an imine or iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN) to yield the corresponding amine. The existence of compounds like 4-(2-Ethoxypropylamino)-3-fluorobenzonitrile demonstrates the successful application of such amination strategies on this molecular scaffold. nih.gov

Transformations of the Fluorinated Phenyl Ring

Directed Aromatic Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The reaction utilizes an organolithium reagent, such as n-butyllithium, which coordinates to a directing metalation group (DMG) and selectively removes a proton from the ortho position. wikipedia.orgorganic-chemistry.org In the case of Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-, there are several potential directing groups and sites for deprotonation.

The relative directing ability of substituents is crucial for predicting the outcome of DoM reactions. A hierarchy of common DMGs has been established through extensive research, with groups like amides and carbamates showing strong directing ability, while ethers and halogens are generally weaker. organic-chemistry.orguwindsor.ca For the target compound, the key directing groups to consider are the cyano (-CN), fluoro (-F), and the (potentially protected) hydroxyethyl side chain.

Cyano Group (-CN): The cyano group is classified as a moderate directing group. organic-chemistry.org It can direct lithiation to the C2 position.

Fluoro Group (-F): The fluorine atom is a moderate ortho-directing group but can also act as a leaving group. unizg.hr It directs lithiation to the C2 position.

Hydroxyethyl Side Chain: The hydroxyl group itself is acidic and would be deprotonated by the strong base. Therefore, it must be protected, for example, as a methoxymethyl (MOM) ether or other suitable ether. An -OCH₂CH₂-O-protecting group would be a weak director.

Competition between these groups would determine the site of metalation. Given the relative strengths, it is likely that a combination of the fluoro and cyano groups would direct lithiation to the C2 position. The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce new functional groups. uwindsor.ca

| Electrophile | Reagent Example | Introduced Functional Group |

| Alkyl Halide | CH₃I | -CH₃ |

| Aldehyde | PhCHO | -CH(OH)Ph |

| Carbon Dioxide | CO₂ | -COOH |

| Boronic Ester | B(OiPr)₃ | -B(OH)₂ |

| Disulfide | (PhS)₂ | -SPh |

Table 1: Potential electrophiles for trapping the aryllithium intermediate formed via Directed ortho-Metalation.

Exploitation of Nucleophilic Aromatic Substitution on Fluorinated Arenes

Nucleophilic aromatic substitution (SNAr) provides a complementary strategy for functionalizing the aromatic ring, specifically by replacing the fluorine atom. The SNAr mechanism is favored on electron-poor aromatic rings, and the reactivity of Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)- is significantly enhanced by the strong electron-withdrawing nature of the cyano group positioned para to the fluorine leaving group. masterorganicchemistry.comwikipedia.org This activation facilitates the attack of various nucleophiles at the C3 position, leading to the displacement of the fluoride ion.

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org The stability of this intermediate is the key to the reaction's success. The rate of reaction in SNAr often follows the order F > Cl > Br > I, as the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com

A wide range of nucleophiles can be employed in the SNAr reaction with this substrate, enabling the introduction of diverse functionalities.

| Nucleophile Type | Reagent Example | Resulting Functional Group at C3 |

| Oxygen | Sodium Methoxide (NaOMe) | Methoxy (-OCH₃) |

| Oxygen | Phenol / K₂CO₃ | Phenoxy (-OPh) |

| Nitrogen | Ammonia (NH₃) | Amino (-NH₂) |

| Nitrogen | Piperidine | Piperidinyl |

| Sulfur | Sodium Thiophenoxide (NaSPh) | Phenylthio (-SPh) |

Table 2: Examples of nucleophiles for SNAr reactions on Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-.

Research on polyfluoroarenes has demonstrated that SNAr reactions can be highly regioselective, often favoring substitution at the para position relative to an activating group. nih.gov This principle strongly supports the feasibility of selectively targeting the C3-fluoro position in the target molecule.

Combinatorial Chemistry and Library Synthesis for Structural Diversity

The functional handles present on the Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)- scaffold make it an ideal starting point for the construction of diverse chemical libraries. nih.gov Combinatorial chemistry techniques can be applied to systematically modify the molecule at its various reactive sites, rapidly generating a large number of analogues for screening in drug discovery and materials science. researchgate.net

Design and Synthesis of Diverse Analogue Libraries

A focused combinatorial library can be designed around the core structure of Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-. The design involves identifying the key points of diversification on the molecular scaffold. acs.orgnih.gov For this molecule, there are at least three such points:

The Hydroxyl Group: The primary alcohol of the 2-hydroxyethyl side chain can be readily derivatized through esterification or etherification with a diverse set of carboxylic acids or alkyl halides, respectively.

The Aromatic Ring (via SNAr): As detailed in section 6.3.2, the fluorine atom can be displaced by a wide array of O-, N-, and S-based nucleophiles.

The Cyano Group: The nitrile functionality itself can be transformed into other groups. For instance, it can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine, each of which can then undergo further derivatization.

By combining different building blocks at each of these positions, a large and structurally diverse library of compounds can be synthesized. For example, a library could be generated by reacting the scaffold with 10 different nucleophiles (R¹), 10 different acyl chlorides (R²), and then performing 3 different transformations on the cyano group (R³), theoretically yielding 10 x 10 x 3 = 300 unique compounds.

Solid-Phase Synthesis Applications in High-Throughput Derivatization

Solid-phase synthesis is a cornerstone of high-throughput chemistry, allowing for the rapid synthesis and purification of compound libraries. nih.gov The Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)- molecule is well-suited for this approach due to the presence of the 2-hydroxyethyl group, which can act as a handle for attachment to a solid support, such as a polymeric resin. nih.gov

A general strategy would involve:

Immobilization: The hydroxyl group is attached to a suitable resin, for example, a Wang or Rink amide resin, via an ester or ether linkage. This anchors the scaffold to the solid support.

On-Resin Derivatization: With the scaffold immobilized, diversification reactions can be carried out in a parallel format. For instance, SNAr reactions can be performed by treating portions of the resin with different nucleophiles. Subsequent modifications to the cyano group could also be performed while the compound is still attached to the support.

Cleavage: Once all the desired chemical transformations are complete, the final products are cleaved from the resin, typically by treatment with a strong acid like trifluoroacetic acid (TFA).

Purification and Analysis: The released library of compounds can then be purified and analyzed, often using high-throughput methods like mass-directed automated HPLC. nih.govnih.gov

This solid-phase approach streamlines the synthetic process, simplifies purification by allowing for easy removal of excess reagents and byproducts through simple washing of the resin, and is highly amenable to automation, making it an efficient strategy for generating large and diverse libraries from the Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)- scaffold.

Advanced Analytical Methodologies for Characterization and Purity Assessment in Research

Chromatographic Separation Techniques for Compound Isolation and Purity

Chromatographic methods are indispensable for both the purification of synthesized compounds and the assessment of their purity. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of non-volatile compounds like Benzonitrile (B105546), 3-fluoro-4-(2-hydroxyethyl)- . The method offers high resolution and sensitivity, allowing for the detection and quantification of the main compound and any trace-level impurities.

A typical analysis would employ a reversed-phase HPLC setup. In this configuration, the stationary phase is nonpolar (commonly a C18-silica column), while the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. The separation is based on the hydrophobic interactions of the analyte with the stationary phase. Due to its aromatic ring, Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)- would be retained on the column, while more polar impurities would elute earlier and less polar impurities later. Detection is commonly achieved using a UV detector, as the benzonitrile moiety possesses a strong chromophore. For related benzonitrile compounds, a detection wavelength of around 220 nm is often effective.

The purity is determined by calculating the peak area of the main compound as a percentage of the total area of all observed peaks in the chromatogram. For a high-purity research-grade sample, this value is expected to be greater than 95-99%.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (may contain buffers like ammonium (B1175870) phosphate) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~220 nm |

| Injection Volume | 1-5 µL |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Preparative Chromatography for Compound Purification

Following synthesis, the crude product of Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)- often contains unreacted starting materials, by-products, and other impurities. Preparative chromatography is employed to isolate the target compound from this mixture on a larger scale than analytical chromatography. The principles are the same, but the columns are wider and packed with larger particle-size media to accommodate higher sample loads.

The process typically begins with developing an optimized separation method on an analytical scale. This method is then scaled up for preparative use. This involves adjusting the column diameter, flow rate, and sample load while maintaining the resolution between the target compound and its impurities. For a compound like Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)- , normal-phase column chromatography on silica (B1680970) gel is a common purification strategy. A solvent system, often a mixture of a nonpolar solvent like heptane (B126788) or pentane (B18724) and a more polar solvent like ethyl acetate, is used to elute the compounds from the column. Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the pure product, which are then combined and evaporated to yield the purified compound.

| Parameter | Analytical HPLC | Preparative HPLC |

|---|---|---|

| Goal | Analysis & Quantification | Isolation & Purification |

| Column I.D. | 2.1 - 4.6 mm | >10 mm |

| Particle Size | <5 µm | >5 µm |

| Sample Load | µg - low mg | mg - g |

| Flow Rate | mL/min | mL/min to L/min |

| Outcome | Data (Chromatogram) | Collected Fractions |

Elemental Analysis for Compositional Verification

Elemental analysis is a destructive but highly reliable technique used to determine the mass percentages of the constituent elements in a pure sample. mt.com For Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)- , this analysis would be performed to verify its empirical formula, C₉H₈FNO. The technique involves combusting a precisely weighed sample in a controlled environment to convert the elements into simple gases (e.g., CO₂, H₂O, N₂). mt.comdavidson.edu These gases are then separated and quantified by a detector. thermofisher.comuwyo.edu

The experimentally determined percentages of carbon, hydrogen, and nitrogen must align closely with the theoretically calculated values derived from the molecular formula. This comparison provides strong evidence for the compound's elemental composition and supports the proposed structure. For fluorinated compounds, fluorine content may be determined by other methods, such as ion chromatography after combustion.

| Element | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Mass Percent (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 9 | 108.099 | 66.25% |

| Hydrogen (H) | 1.008 | 8 | 8.064 | 4.94% |

| Fluorine (F) | 18.998 | 1 | 18.998 | 11.65% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 8.59% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 9.81% |

| Total | - | - | 165.167 | 100.00% |

Quality Control and Impurity Profiling in Research Synthesis

Impurity profiling is the process of identifying and quantifying all impurities present in a synthesized research compound. researchgate.net According to regulatory guidelines, any impurity present at a level of 0.1% or higher should generally be identified and characterized, as even small amounts of unknown substances can affect research outcomes. nih.gov For Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)- , impurities can originate from various sources, including the starting materials, side reactions during synthesis (e.g., incomplete reaction, over-reaction, or rearrangement), and degradation of the final product.

The process of impurity profiling is a critical component of quality control. It often requires a suite of analytical techniques. While HPLC is used to detect and quantify impurities, hyphenated techniques are essential for structural elucidation. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful, as it separates the impurities chromatographically and then provides their molecular weights, offering clues to their identities. For fluorinated compounds, 19F NMR spectroscopy can be an efficient tool for characterizing the impurity profile. nih.gov The synthesis of potential impurities may be required for definitive identification and to serve as reference standards in analytical methods. nih.gov

| Impurity Type | Potential Origin | Primary Analytical Technique(s) |

|---|---|---|

| Unreacted Starting Materials | Incomplete reaction | HPLC, GC-MS |

| Process-Related By-products | Side reactions, parallel reactions | HPLC, LC-MS, NMR |

| Isomers | Non-specific reactions | HPLC, Chiral Chromatography, NMR |

| Degradation Products | Instability (light, heat, oxidation) | HPLC, LC-MS |

| Residual Solvents | Purification/crystallization steps | Headspace GC-MS |

Q & A

Basic: What are the common synthetic strategies for synthesizing 3-fluoro-4-(2-hydroxyethyl)benzonitrile?

Methodological Answer:

Synthesis typically involves functional group transformations, such as nucleophilic fluorination or hydroxyethylation of benzonitrile derivatives. Key steps include:

- Fluorination: Use of fluorinating agents (e.g., Selectfluor®) under controlled conditions to introduce the fluorine atom at the 3-position .

- Hydroxyethylation: Reaction of 3-fluorobenzonitrile with ethylene oxide or a hydroxyethyl precursor via SN2 mechanisms, requiring catalysts like K₂CO₃ or phase-transfer agents .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the product.

Critical Consideration:

Monitor reaction intermediates using TLC or HPLC to avoid over-fluorination or side reactions.

Basic: How can NMR spectroscopy characterize 3-fluoro-4-(2-hydroxyethyl)benzonitrile?

Methodological Answer:

NMR assignments rely on distinct chemical shifts:

- ¹³C-NMR:

- ¹⁹F-NMR:

- Hydroxyethyl group:

- OH proton (¹H-NMR): Broad signal at ~2.5 ppm (exchangeable), confirmed by D₂O shake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.